ALDH3A1 Inhibitory Potency: 3-Allyl-4-hydroxy-5-methylbenzaldehyde vs. Methoxy Analog
In a standardized ALDH3A1 enzyme inhibition assay, 3-allyl-4-hydroxy-5-methylbenzaldehyde (BDBM50448802 / CHEMBL3128207) demonstrated an IC₅₀ of 1.80 × 10⁴ nM [1]. By contrast, the structurally analogous 3-allyl-4-hydroxy-5-methoxybenzaldehyde (BDBM50447064 / CHEMBL3112685) yielded an IC₅₀ > 1.00 × 10⁵ nM under the same assay format, representing at least a 5.5-fold loss in potency when the methyl group is replaced by methoxy [2]. This demonstrates a quantifiable structure–activity relationship wherein the 5-methyl substituent is essential for maintaining ALDH3A1 engagement.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁴ nM (18,000 nM) |
| Comparator Or Baseline | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde; IC₅₀ > 1.00 × 10⁵ nM (>100,000 nM) |
| Quantified Difference | ≥ 5.5-fold superior potency for the 5-methyl analog |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3), benzaldehyde substrate, 2-min preincubation, spectrophotometric detection |
Why This Matters
A 5.5-fold potency difference directly impacts the concentration needed in cellular assays and influences cost-per-experiment calculations for large-scale screening.
- [1] BindingDB Entry BDBM50448802 (CHEMBL3128207). IC₅₀ = 1.80E+4 nM for human ALDH3A1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448802 (Accessed 2026-05-06). View Source
- [2] BindingDB Entry BDBM50447064 (CHEMBL3112685). IC₅₀ > 1.00E+5 nM for human ALDH3A1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447064 (Accessed 2026-05-06). View Source
